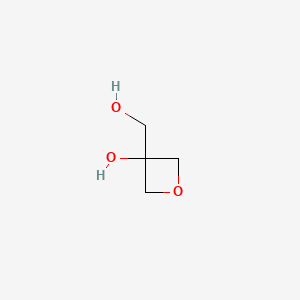

3-(Hydroxymethyl)oxetan-3-ol

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-(hydroxymethyl)oxetan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O3/c5-1-4(6)2-7-3-4/h5-6H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVRBHJADIOFJDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00693532 | |

| Record name | 3-(Hydroxymethyl)oxetan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00693532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16563-93-2 | |

| Record name | 3-(Hydroxymethyl)oxetan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00693532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(Hydroxymethyl)oxetan-3-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic mechanisms for producing 3-(hydroxymethyl)oxetan-3-ol, a valuable building block in medicinal chemistry and drug development. The unique strained oxetane ring system offers desirable physicochemical properties, making it an attractive motif for incorporation into novel therapeutic agents. This document details two primary synthetic routes, complete with experimental protocols, quantitative data, and mechanistic diagrams to facilitate understanding and replication in a laboratory setting.

Introduction

This compound, also known as oxetane-3,3-dimethanol, is a di-functionalized oxetane that serves as a versatile precursor for more complex molecules. The presence of two primary hydroxyl groups on a rigid, spirocyclic core allows for a variety of subsequent chemical modifications. The oxetane moiety itself is often employed as a polar bioisostere for gem-dimethyl or carbonyl groups, which can lead to improved aqueous solubility, metabolic stability, and cell permeability of drug candidates. This guide explores two distinct and effective pathways for the synthesis of this important compound.

Synthetic Route 1: From Pentaerythritol

This route offers a direct, one-pot synthesis of this compound from the readily available starting material, pentaerythritol. The reaction proceeds via an intramolecular cyclization facilitated by a carbonate intermediate.

Mechanism and Experimental Protocol

The synthesis begins with the reaction of pentaerythritol with diethyl carbonate in the presence of a catalytic amount of sodium. This mixture is heated, leading to the formation of a cyclic carbonate intermediate. Continued heating promotes an intramolecular Williamson ether synthesis-type cyclization, with the loss of ethanol and carbon dioxide, to yield the desired 3,3-bis(hydroxymethyl)oxetane.

Experimental Protocol:

A detailed experimental procedure for this synthesis has been reported.[1] To a solution of pentaerythritol (60 g, 440 mmol) in DMSO (75 mL) is added diethyl carbonate (70.8 g, 600 mmol).[1] The mixture is then heated to 110 °C, at which point a catalytic amount of solid sodium (0.1 g, 4 mmol) is introduced.[1] The reaction is stirred at this temperature for one hour, during which time the byproduct ethanol is removed by distillation.[1] Following this, the reaction temperature is elevated to 140 °C and maintained for 12 hours.[1] After this period, the remaining ethanol, diethyl carbonate, and DMSO are removed by distillation under reduced pressure.[1] The crude product is then purified by vacuum distillation (140 °C/6 Torr) followed by column chromatography on silica gel with methanol as the eluent to afford this compound as a colorless oil.[1]

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | Pentaerythritol | [1] |

| Reagents | Diethyl carbonate, Sodium | [1] |

| Solvent | DMSO | [1] |

| Reaction Temperature | 110 °C then 140 °C | [1] |

| Reaction Time | 1 hour then 12 hours | [1] |

| Yield | 41% | [1] |

Reaction Pathway Diagram

Caption: Synthesis of this compound from Pentaerythritol.

Synthetic Route 2: From 2,2-Bis(bromomethyl)propane-1,3-diol

This alternative two-step route involves the initial formation of a brominated oxetane intermediate, followed by hydrolysis to yield the target diol.

Mechanism and Experimental Protocol

The first step involves the intramolecular cyclization of 2,2-bis(bromomethyl)propane-1,3-diol using a base, such as sodium ethoxide, to form (3-(bromomethyl)oxetan-3-yl)methanol. This reaction proceeds via a Williamson ether synthesis mechanism.

The second step is the hydrolysis of the bromomethyl group to a hydroxymethyl group. This is a nucleophilic substitution reaction where a hydroxide ion displaces the bromide ion.

Experimental Protocol:

Step 1: Synthesis of (3-(Bromomethyl)oxetan-3-yl)methanol

A solution of 2,2-bis(bromomethyl)propane-1,3-diol (10 g, 0.038 mol) in ethanol (50 ml) is added to a freshly prepared solution of sodium ethoxide (2.5 g, 0.038 mol) in ethanol (25 ml) at room temperature. The mixture is stirred at room temperature for 4 hours. After the reaction is complete, the precipitated salts are filtered off. The filtrate is concentrated under reduced pressure to yield (3-(bromomethyl)oxetan-3-yl)methanol as a colorless liquid.

Step 2: Hydrolysis to this compound

While a specific literature procedure for this exact transformation is not detailed, a standard hydrolysis protocol for a primary alkyl bromide can be employed. The (3-(bromomethyl)oxetan-3-yl)methanol is dissolved in a suitable solvent mixture, such as aqueous tetrahydrofuran or dimethylformamide. An excess of a hydroxide source, for example, sodium hydroxide or potassium hydroxide, is added. The reaction mixture is then heated to promote the nucleophilic substitution. The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the reaction is worked up by neutralization and extraction with an organic solvent. The crude product can then be purified by column chromatography or distillation.

Quantitative Data

Step 1: (3-(Bromomethyl)oxetan-3-yl)methanol Synthesis

| Parameter | Value | Reference |

| Starting Material | 2,2-Bis(bromomethyl)propane-1,3-diol | |

| Reagent | Sodium ethoxide | |

| Solvent | Ethanol | |

| Reaction Temperature | Room Temperature | |

| Reaction Time | 4 hours | |

| Yield | 65% |

Step 2: Hydrolysis (Representative Conditions)

| Parameter | Value |

| Starting Material | (3-(Bromomethyl)oxetan-3-yl)methanol |

| Reagent | Sodium Hydroxide or Potassium Hydroxide |

| Solvent | Aqueous THF or DMF |

| Reaction Temperature | Elevated (e.g., 50-100 °C) |

| Reaction Time | Varies (monitor by TLC) |

| Yield | Not reported (expected to be moderate to high) |

Reaction Pathway Diagram

Caption: Two-step synthesis of this compound.

Characterization Data

The final product, this compound, can be characterized using standard analytical techniques.

| Property | Value | Reference |

| Molecular Formula | C4H8O3 | |

| Molecular Weight | 104.11 g/mol | |

| Appearance | Colorless oil | [1] |

| Boiling Point | 128 °C | |

| ¹H NMR (CDCl₃, 400 MHz) δ | 4.54 (d, J=6.0 Hz, 2H), 4.45 (d, J=6.0 Hz, 2H), 3.89 (s, 4H) |

Conclusion

This technical guide has detailed two viable synthetic routes to this compound. The one-pot synthesis from pentaerythritol offers a more direct approach, while the two-step method starting from 2,2-bis(bromomethyl)propane-1,3-diol provides an alternative pathway. Both methods yield a valuable and versatile building block for the synthesis of complex molecules with potential applications in drug discovery and development. The provided experimental protocols and data are intended to serve as a practical resource for researchers in the field of medicinal and synthetic chemistry.

References

An In-depth Technical Guide to the Spectroscopic Characterization of 3-(Hydroxymethyl)oxetan-3-ol

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the spectroscopic characterization of 3-(hydroxymethyl)oxetan-3-ol (CAS No. 16563-93-2). Due to the limited availability of published experimental spectra for this compound, this document presents predicted spectroscopic data based on structurally similar compounds. It includes expected key data for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Furthermore, detailed experimental protocols for these analytical techniques are provided to facilitate the acquisition of actual data. A logical workflow for the spectroscopic characterization process is also visualized.

Introduction

This compound is a small, bifunctional oxetane derivative. The oxetane ring, a four-membered cyclic ether, is a valuable structural motif in medicinal chemistry, often employed to modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability. The presence of two hydroxyl groups in this compound offers multiple points for further chemical modification, making it an attractive building block in the synthesis of more complex molecules, including potential pharmaceutical candidates. Accurate spectroscopic characterization is paramount for verifying the structure and purity of this compound and any subsequent derivatives.

Predicted Spectroscopic Data

Disclaimer: The following spectroscopic data has been predicted based on the analysis of structurally analogous compounds due to the absence of publicly available experimental data for this compound at the time of this publication. These values should be used as a guide for the interpretation of experimentally obtained spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Data for this compound

Solvent: Deuterated Chloroform (CDCl₃)

| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Number of Protons | Assignment |

| ~ 4.6 - 4.8 | d | 2 | Oxetane ring CH₂ (adjacent to O) |

| ~ 4.4 - 4.6 | d | 2 | Oxetane ring CH₂ (adjacent to O) |

| ~ 3.8 | s | 2 | -CH₂OH |

| ~ 3.0 - 4.0 | br s | 2 | -OH |

Table 2: Predicted ¹³C NMR Data for this compound

Solvent: Deuterated Chloroform (CDCl₃)

| Chemical Shift (δ) ppm (Predicted) | Carbon Type | Assignment |

| ~ 80 | C | Quaternary carbon of oxetane ring |

| ~ 75 | CH₂ | Oxetane ring CH₂ |

| ~ 65 | CH₂ | -CH₂OH |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) (Predicted) | Intensity | Vibration Type | Functional Group |

| 3600 - 3200 | Strong, Broad | O-H stretch | Hydroxyl (-OH) |

| 3000 - 2850 | Medium | C-H stretch | Aliphatic (CH₂) |

| ~ 1100 | Strong | C-O stretch | Ether (oxetane) |

| ~ 1050 | Strong | C-O stretch | Alcohol (-CH₂OH) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For a polar molecule like this compound, Electrospray Ionization (ESI) is a suitable technique.

Table 4: Predicted Mass Spectrometry Data for this compound

Ionization Method: Electrospray Ionization (ESI), Positive Mode

| m/z (Predicted) | Ion Formation |

| 105.05 | [M+H]⁺ |

| 127.03 | [M+Na]⁺ |

| 87.04 | [M+H-H₂O]⁺ |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of small, polar organic molecules like this compound. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean, dry vial.[1] For referencing, the solvent residual peak can be used, or an internal standard like tetramethylsilane (TMS) can be added.[1] Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

-

-

¹H NMR Acquisition:

-

Use a standard single-pulse experiment (e.g., zg30).

-

Set the spectral width to cover the expected range of proton resonances (e.g., 0-12 ppm).

-

Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

Set a relaxation delay (D1) of 1-5 seconds to ensure full relaxation of the protons.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse program (e.g., zgpg30).

-

Set the spectral width to cover the expected carbon resonance range (e.g., 0-220 ppm).

-

Acquire a larger number of scans (typically 128 or more) due to the lower natural abundance of ¹³C.

-

A relaxation delay of 2 seconds is generally sufficient.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum and calibrate the chemical shift scale using the solvent residual peak or the internal standard.

-

Integrate the peaks in the ¹H spectrum and analyze the chemical shifts, multiplicities, and coupling constants.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups in the molecule.

Methodology:

-

Sample Preparation: As this compound is expected to be a liquid or a low-melting solid, the Attenuated Total Reflectance (ATR) or thin-film method is suitable.[2][3]

-

Background Spectrum Acquisition:

-

Ensure the ATR crystal or salt plates are clean.

-

Acquire a background spectrum of the empty accessory. This will be subtracted from the sample spectrum.

-

-

Sample Spectrum Acquisition:

-

Place the prepared sample in the FT-IR spectrometer.

-

Acquire the spectrum over a typical mid-IR range (e.g., 4000-400 cm⁻¹).[2]

-

Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

Identify the characteristic absorption bands and correlate them to specific functional groups using correlation tables.

-

Electrospray Ionization Mass Spectrometry (ESI-MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.[4][5]

-

Perform a serial dilution to a final concentration of 1-10 µg/mL in a solvent compatible with ESI-MS (e.g., methanol, acetonitrile, water, or a mixture thereof).[4] The addition of a small amount of formic acid can aid in protonation for positive ion mode.

-

-

Instrument Setup:

-

The mass spectrometer should be calibrated according to the manufacturer's instructions.

-

Set the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas flow rate and temperature, to optimal values for the analyte.

-

-

Data Acquisition:

-

Introduce the sample solution into the ESI source via direct infusion using a syringe pump or through a liquid chromatography (LC) system.

-

Acquire the mass spectrum in the positive ion mode over an appropriate m/z range (e.g., 50-500).

-

If necessary, perform tandem MS (MS/MS) on the protonated molecular ion ([M+H]⁺) to obtain fragmentation data for structural confirmation.

-

-

Data Analysis:

-

Identify the molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺).

-

Determine the monoisotopic mass and compare it to the calculated exact mass of the compound (C₄H₈O₃, Exact Mass: 104.0473).

-

Analyze the fragmentation pattern from the MS/MS spectrum to further confirm the molecular structure.

-

Experimental Workflow Visualization

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of this compound.

Caption: A logical workflow for the spectroscopic characterization of a chemical compound.

References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. drawellanalytical.com [drawellanalytical.com]

- 3. researchgate.net [researchgate.net]

- 4. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 5. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

An In-depth Technical Guide to the Physicochemical Properties of 3-(Hydroxymethyl)oxetan-3-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Hydroxymethyl)oxetan-3-ol is a unique bifunctional oxetane derivative possessing two hydroxyl groups. The strained four-membered oxetane ring, coupled with the presence of two primary hydroxyl moieties, imparts distinct physicochemical characteristics that are of significant interest in medicinal chemistry and drug development. The oxetane motif is increasingly utilized as a bioisostere for gem-dimethyl or carbonyl groups, often leading to improved metabolic stability, aqueous solubility, and lipophilicity. This guide provides a comprehensive overview of the known physicochemical properties of this compound and outlines detailed experimental protocols for the determination of key molecular descriptors.

Molecular and Physicochemical Properties

Quantitative data for this compound is limited in publicly available literature. The following tables summarize the available data for the target compound and related analogs, oxetan-3-ol and 3-methyl-3-oxetanemethanol, to provide context.

Table 1: General Physicochemical Properties

| Property | This compound | Oxetan-3-ol | 3-Methyl-3-oxetanemethanol |

| CAS Number | 16563-93-2[1] | 7748-36-9[2] | 3143-02-0[3] |

| Molecular Formula | C4H8O3[1] | C3H6O2[2] | C5H10O2[3] |

| Molecular Weight | 104.11 g/mol [1] | 74.08 g/mol [2] | 102.13 g/mol [3][4] |

| Appearance | Liquid[5] | Colorless to light yellow clear liquid[2] | Clear colorless liquid[3] |

Table 2: Thermal and Partitioning Properties

| Property | This compound | Oxetan-3-ol | 3-Methyl-3-oxetanemethanol |

| Melting Point | Data not available | 14 °C[6] | Data not available |

| Boiling Point | Data not available | 153 °C[7] | 79 - 80 °C / 40 mmHg[3] |

| Aqueous Solubility | Data not available | Soluble in water[8] | Data not available |

| pKa (predicted) | Data not available | 13.68 ± 0.20[7] | Data not available |

| logP (predicted) | Data not available | -0.8[9] | -0.2[4] |

Experimental Protocols for Physicochemical Property Determination

Due to the absence of specific experimental data for this compound, the following sections detail generalized, standard laboratory protocols for the determination of key physicochemical properties applicable to diols and other small organic molecules.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure substance, this transition occurs over a narrow temperature range.

Methodology: Capillary Method

-

Sample Preparation: A small amount of the finely powdered, dry solid is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.[10]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or oil bath and a thermometer or an electronic temperature sensor.

-

Heating: The sample is heated at a steady, slow rate (e.g., 1-2 °C per minute) to ensure thermal equilibrium between the sample, the heating medium, and the thermometer.

-

Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last crystal melts are recorded as the melting point range.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it.

Methodology: Micro Boiling Point Determination (Thiele Tube Method)

-

Sample Preparation: A small volume (a few drops) of the liquid is placed in a small test tube or a Durham tube.[11] A capillary tube, sealed at one end, is inverted and placed inside the test tube with the open end submerged in the liquid.

-

Apparatus Setup: The test tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).[11][12]

-

Heating: The Thiele tube is gently heated, causing the temperature of the oil and the sample to rise.[11]

-

Observation: As the liquid boils, a steady stream of bubbles will emerge from the open end of the capillary tube. The heat source is then removed, and the apparatus is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[12][13]

Aqueous Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Methodology: Shake-Flask Method

-

Sample Preparation: An excess amount of the solid or liquid solute is added to a known volume of water in a flask.

-

Equilibration: The flask is sealed and agitated (e.g., shaken or stirred) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: The mixture is allowed to stand, or is centrifuged, to separate the undissolved solute from the saturated aqueous solution.

-

Quantification: A known volume of the clear, saturated aqueous solution is carefully removed and the concentration of the dissolved solute is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC, or gravimetric analysis after solvent evaporation).[14][15]

pKa Determination

The pKa is a measure of the acidity of a molecule. For an alcohol, it represents the tendency to deprotonate the hydroxyl group.

Methodology: Potentiometric Titration

-

Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO if the compound has low water solubility.[16]

-

Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong base (e.g., NaOH) is added incrementally to the sample solution.[17]

-

Data Collection: The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the acid has been neutralized.[18][19]

LogP Determination

The partition coefficient (P) is a measure of the differential solubility of a compound in two immiscible solvents, typically octan-1-ol and water. The logarithm of this ratio is the logP.

Methodology: Shake-Flask Method

-

Solvent Preparation: Octan-1-ol and water are mutually saturated by shaking them together and then allowing the layers to separate.

-

Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). A known volume of this solution is then added to a known volume of the other phase in a separatory funnel.

-

Equilibration: The funnel is shaken for a set period to allow the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation: The two phases are allowed to separate completely.

-

Quantification: The concentration of the compound in each phase is determined using an appropriate analytical method (e.g., UV-Vis spectroscopy or HPLC).[20][21]

-

Calculation: The logP is calculated using the formula: logP = log10([concentration in octanol] / [concentration in water]).[21]

Visualizations

The following diagrams illustrate the logical workflow for the characterization of a novel chemical entity and the general structure of this compound.

Caption: Workflow for Physicochemical Characterization.

Caption: Structure of this compound.

References

- 1. 16563-93-2|this compound|BLD Pharm [bldpharm.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 3-Methyl-3-oxetanemethanol | C5H10O2 | CID 137837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. echemi.com [echemi.com]

- 7. 7748-36-9 CAS MSDS (Oxetan-3-ol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. Page loading... [guidechem.com]

- 9. Oxetan-3-ol | C3H6O2 | CID 9942117 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chymist.com [chymist.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Video: Boiling Points - Concept [jove.com]

- 14. chem.ws [chem.ws]

- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 16. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 17. creative-bioarray.com [creative-bioarray.com]

- 18. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 19. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 20. agilent.com [agilent.com]

- 21. acdlabs.com [acdlabs.com]

Early Synthetic Routes to 3-(Hydroxymethyl)oxetan-3-ol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early synthetic routes to 3-(hydroxymethyl)oxetan-3-ol, a valuable building block in medicinal chemistry and materials science. The document details the core synthetic strategies, provides in-depth experimental protocols for key transformations, and presents quantitative data in a structured format for easy comparison. Visual diagrams of the synthetic pathways are included to facilitate a clear understanding of the chemical transformations.

Introduction

This compound, also known as 3,3-bis(hydroxymethyl)oxetane or oxetane-3,3-diyldimethanol, is a key structural motif incorporated into a variety of molecules to enhance their physicochemical properties. The presence of the oxetane ring can improve aqueous solubility, metabolic stability, and lipophilicity of drug candidates. This guide focuses on the foundational synthetic approaches to this important compound, emphasizing the intramolecular cyclization of polyol precursors.

Core Synthetic Strategy: Intramolecular Cyclization

The most prevalent and established method for the synthesis of this compound involves a multi-step sequence starting from diethyl malonate. The overall strategy relies on the construction of a 2,2-disubstituted propane-1,3-diol derivative, which then undergoes an intramolecular Williamson ether synthesis to form the strained four-membered oxetane ring.

The logical workflow for this synthesis is outlined below:

Caption: Overall synthetic workflow from diethyl malonate.

Key Synthetic Steps and Experimental Protocols

This section provides detailed experimental procedures for the key steps in the synthesis of this compound.

Step 1: Synthesis of Diethyl 2,2-bis(hydroxymethyl)malonate

The synthesis commences with the base-catalyzed hydroxymethylation of diethyl malonate using formaldehyde. A well-established procedure for this transformation is available from Organic Syntheses.

Experimental Protocol:

To a solution of aqueous formaldehyde (40%, 150 mL, 2.0 mol) and potassium carbonate (8.3 g, 0.06 mol) in water (100 mL) is added diethyl malonate (160 g, 1.0 mol) dropwise at a rate that maintains the reaction temperature below 30 °C. The mixture is stirred for an additional 3 hours at room temperature. The reaction mixture is then extracted with diethyl ether (3 x 200 mL). The combined organic extracts are washed with brine (100 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield diethyl 2,2-bis(hydroxymethyl)malonate as a colorless oil, which may solidify upon standing.

| Reactant/Reagent | Molecular Weight ( g/mol ) | Moles | Volume (mL) | Mass (g) |

| Diethyl Malonate | 160.17 | 1.0 | 151 | 160 |

| Formaldehyde (40% aq.) | 30.03 | 2.0 | 150 | - |

| Potassium Carbonate | 138.21 | 0.06 | - | 8.3 |

| Diethyl Ether | 74.12 | - | 600 | - |

| Brine | - | - | 100 | - |

| Sodium Sulfate | 142.04 | - | - | As needed |

| Product | Diethyl 2,2-bis(hydroxymethyl)malonate | 220.22 | - | ~190-200 (Typical Yield: 86-91%) |

Step 2: Reduction to 2,2-bis(hydroxymethyl)propane-1,3-diol

The subsequent step involves the reduction of the diester, diethyl 2,2-bis(hydroxymethyl)malonate, to the corresponding tetraol, 2,2-bis(hydroxymethyl)propane-1,3-diol. This transformation is typically achieved using a powerful reducing agent such as lithium aluminum hydride (LAH).

Experimental Protocol:

A solution of diethyl 2,2-bis(hydroxymethyl)malonate (22.0 g, 0.1 mol) in anhydrous tetrahydrofuran (THF, 100 mL) is added dropwise to a stirred suspension of lithium aluminum hydride (7.6 g, 0.2 mol) in anhydrous THF (150 mL) at 0 °C under an inert atmosphere of nitrogen. The reaction mixture is then allowed to warm to room temperature and stirred for 12 hours. After completion, the reaction is carefully quenched by the sequential dropwise addition of water (7.6 mL), 15% aqueous sodium hydroxide (7.6 mL), and water (22.8 mL). The resulting white precipitate is filtered off and washed with hot THF (3 x 50 mL). The combined filtrate is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to afford 2,2-bis(hydroxymethyl)propane-1,3-diol as a white solid.

| Reactant/Reagent | Molecular Weight ( g/mol ) | Moles | Volume (mL) | Mass (g) |

| Diethyl 2,2-bis(hydroxymethyl)malonate | 220.22 | 0.1 | - | 22.0 |

| Lithium Aluminum Hydride | 37.95 | 0.2 | - | 7.6 |

| Anhydrous THF | - | - | 250 | - |

| Water | 18.02 | - | 30.4 | - |

| 15% aq. Sodium Hydroxide | 40.00 | - | 7.6 | - |

| Magnesium Sulfate | 120.37 | - | - | As needed |

| Product | 2,2-bis(hydroxymethyl)propane-1,3-diol | 136.15 | - | ~12-13 (Typical Yield: 90-95%) |

Step 3: Intramolecular Cyclization to this compound

The final step is the selective activation of one of the primary hydroxyl groups followed by an intramolecular nucleophilic substitution to form the oxetane ring. This is commonly achieved by monotosylation of the tetraol and subsequent base-mediated cyclization.

Experimental Protocol:

To a stirred solution of 2,2-bis(hydroxymethyl)propane-1,3-diol (13.6 g, 0.1 mol) in pyridine (100 mL) at 0 °C is added p-toluenesulfonyl chloride (19.1 g, 0.1 mol) portionwise over 30 minutes. The reaction mixture is stirred at 0 °C for 4 hours and then allowed to stand at 4 °C for 12 hours. The mixture is then poured into ice-water (500 mL) and extracted with dichloromethane (3 x 150 mL). The combined organic layers are washed with 1 M hydrochloric acid (2 x 100 mL), saturated aqueous sodium bicarbonate solution (100 mL), and brine (100 mL), then dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give the crude monotosylate.

The crude monotosylate is dissolved in methanol (200 mL), and a solution of sodium hydroxide (8.0 g, 0.2 mol) in water (20 mL) is added. The mixture is heated at reflux for 2 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is taken up in ethanol, and the inorganic salts are filtered off. The filtrate is concentrated, and the crude product is purified by column chromatography (silica gel, ethyl acetate/hexane gradient) to afford this compound as a white solid.

| Reactant/Reagent | Molecular Weight ( g/mol ) | Moles | Volume (mL) | Mass (g) |

| 2,2-bis(hydroxymethyl)propane-1,3-diol | 136.15 | 0.1 | - | 13.6 |

| p-Toluenesulfonyl Chloride | 190.65 | 0.1 | - | 19.1 |

| Pyridine | 79.10 | - | 100 | - |

| Sodium Hydroxide | 40.00 | 0.2 | - | 8.0 |

| Methanol | 32.04 | - | 200 | - |

| Product | This compound | 118.13 | - | ~7-8 (Typical Yield: 60-70% over two steps) |

Synthetic Pathway Diagram

The multi-step synthesis of this compound is depicted in the following reaction scheme.

Caption: Reaction scheme for the synthesis of this compound.

Conclusion

This technical guide has detailed a reliable and early synthetic route to this compound. The described multi-step process, commencing from diethyl malonate, provides a clear pathway for the preparation of this valuable oxetane derivative. The provided experimental protocols and quantitative data serve as a practical resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science, enabling the efficient production of this key building block for various applications. Further optimization of reaction conditions and exploration of alternative cyclization strategies may lead to improved overall yields and process efficiency.

Navigating the Spectroscopic Landscape of 3-(Hydroxymethyl)oxetan-3-ol: A Technical Guide to ¹H and ¹³C NMR Data

Abstract

This technical guide provides a detailed overview of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for the novel bifunctional oxetane, 3-(hydroxymethyl)oxetan-3-ol. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted data based on the analysis of structurally analogous compounds and established NMR principles. This guide also outlines a comprehensive experimental protocol for the acquisition of high-quality NMR data and includes visualizations of the molecular structure and a general workflow for NMR-based structural elucidation to aid researchers in their analytical endeavors.

Introduction

Oxetanes are increasingly recognized as valuable structural motifs in medicinal chemistry, offering a unique combination of properties including improved metabolic stability, reduced lipophilicity, and enhanced aqueous solubility. The compound this compound, featuring both a tertiary alcohol and a primary hydroxymethyl group, represents a versatile building block for the synthesis of more complex molecules. A thorough understanding of its spectroscopic properties is paramount for its effective utilization in drug discovery and development. This guide aims to provide a foundational understanding of the ¹H and ¹³C NMR characteristics of this compound.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and coupling constants for this compound. These predictions are based on the analysis of similar molecular structures and are intended to serve as a reference for researchers.

Predicted ¹H NMR Data

Solvent: CDCl₃ Frequency: 400 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 4.6 - 4.7 | d, J ≈ 6 Hz | 2H | -CH ₂-O (Oxetane Ring) |

| ~ 4.4 - 4.5 | d, J ≈ 6 Hz | 2H | -CH ₂-O (Oxetane Ring) |

| ~ 3.8 - 3.9 | s | 2H | -CH ₂OH (Hydroxymethyl) |

| ~ 2.5 - 3.5 | br s | 2H | -OH (Hydroxyls) |

Predicted ¹³C NMR Data

Solvent: CDCl₃ Frequency: 100 MHz

| Chemical Shift (δ, ppm) | Assignment |

| ~ 78 - 80 | C -O (Oxetane Ring) |

| ~ 70 - 72 | C (OH)(CH₂OH) |

| ~ 65 - 67 | -C H₂OH (Hydroxymethyl) |

Experimental Protocols

The following is a detailed methodology for the acquisition of ¹H and ¹³C NMR spectra for this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

-

Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). For enhanced signal resolution and to minimize water suppression artifacts, the use of high-purity CDCl₃ is recommended.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Filtration (Optional): If the solution is not clear, filter it through a small plug of glass wool into the NMR tube to remove any particulate matter.

¹H NMR Spectroscopy

-

Instrument: 400 MHz NMR Spectrometer

-

Pulse Program: Standard single-pulse experiment (zg30)

-

Temperature: 298 K

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Acquisition Time: 4.0 s

-

Spectral Width: 16 ppm

-

Data Processing: Apply an exponential window function with a line broadening of 0.3 Hz before Fourier transformation. Phase and baseline correct the resulting spectrum.

¹³C NMR Spectroscopy

-

Instrument: 100 MHz NMR Spectrometer (corresponding to a 400 MHz ¹H frequency)

-

Pulse Program: Proton-decoupled pulse program (zgpg30)

-

Temperature: 298 K

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Acquisition Time: 1.5 s

-

Spectral Width: 240 ppm

-

Data Processing: Apply an exponential window function with a line broadening of 1.0 Hz before Fourier transformation. Phase and baseline correct the resulting spectrum.

Visualizations

Molecular Structure

Caption: Chemical structure of this compound.

Experimental Workflow

Caption: Logical workflow for NMR-based structure elucidation.

Conclusion

This technical guide provides essential predicted ¹H and ¹³C NMR data and a robust experimental protocol for this compound, a compound of significant interest in medicinal chemistry. While awaiting experimental verification, the information presented here serves as a valuable resource for researchers, facilitating the identification and characterization of this and related oxetane derivatives. The provided methodologies and visualizations are intended to support the seamless integration of this versatile building block into drug discovery and development pipelines.

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 3-(Hydroxymethyl)oxetan-3-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopic properties of 3-(Hydroxymethyl)oxetan-3-ol (CAS RN: 16563-93-2). This document outlines the expected spectral features of this compound, a detailed experimental protocol for obtaining its IR spectrum, and a logical workflow for spectral analysis. The information presented herein is intended to support research, development, and quality control activities involving this molecule.

Introduction to this compound

This compound is a bifunctional organic molecule containing a four-membered oxetane ring and two hydroxyl groups. The presence of these functional groups dictates its characteristic infrared absorption bands. The oxetane ring, a cyclic ether, and the diol functionality make this compound a valuable building block in medicinal chemistry and materials science. Accurate spectroscopic characterization is crucial for its identification and for monitoring its reactions.

Predicted Infrared Spectral Data

The following table summarizes the predicted infrared absorption bands for this compound. These predictions are based on the known absorption frequencies of alcohols, ethers, and cycloalkanes. The presence of two hydroxyl groups is expected to result in a prominent, broad absorption band due to intermolecular and intramolecular hydrogen bonding.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3600 - 3200 | Strong, Broad | O-H stretching | Alcohol (Hydrogen-bonded) |

| 3000 - 2850 | Medium | C-H stretching | Alkane (CH₂) |

| 1475 - 1450 | Medium | C-H bending (scissoring) | Alkane (CH₂) |

| 1350 - 1260 | Strong | C-O stretching | Alcohol (Primary & Tertiary) |

| 1150 - 1050 | Strong | C-O-C stretching (asymmetric) | Oxetane (Cyclic Ether) |

| 980 - 960 | Medium | C-C stretching | Oxetane Ring |

| ~900 | Medium | C-O-C stretching (symmetric) | Oxetane (Cyclic Ether) |

Experimental Protocol for Acquiring the IR Spectrum

This section details the methodology for obtaining a high-quality infrared spectrum of this compound using the Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FT-IR) spectroscopy technique, which is well-suited for solid samples.[1]

3.1. Instrumentation and Materials

-

FT-IR Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

-

Spatula.

-

This compound, solid sample.

-

Solvent for cleaning (e.g., isopropanol or acetone).

-

Lint-free laboratory wipes.

3.2. Sample Preparation and Measurement

-

Crystal Cleaning: Before analysis, ensure the ATR crystal surface is clean. Use a lint-free wipe dampened with isopropanol or acetone to gently clean the crystal surface. Allow the solvent to fully evaporate.

-

Background Spectrum: Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum to remove any interference from the ambient atmosphere (e.g., CO₂ and water vapor).

-

Sample Application: Place a small amount of the solid this compound sample onto the center of the ATR crystal.

-

Pressure Application: Use the ATR's pressure clamp to apply firm and even pressure to the sample, ensuring good contact with the crystal surface.

-

Spectrum Acquisition: Collect the infrared spectrum of the sample. Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio. The typical spectral range is 4000 cm⁻¹ to 400 cm⁻¹.

-

Data Processing: After acquisition, the spectrum may be baseline-corrected and normalized as needed.

-

Cleaning: After the measurement is complete, release the pressure clamp, remove the sample, and clean the ATR crystal surface thoroughly with a solvent-dampened lint-free wipe.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the infrared spectroscopic analysis of this compound.

Caption: Workflow for IR analysis of this compound.

Interpretation of the Spectrum

A typical approach to interpreting the IR spectrum of this compound involves a stepwise analysis of the key regions.

-

O-H Region (3600 - 3200 cm⁻¹): The presence of a strong and broad absorption band in this region is the most prominent feature and confirms the presence of the hydroxyl groups. The broadness is a direct consequence of hydrogen bonding.[2]

-

C-H Region (3000 - 2850 cm⁻¹): Absorptions just below 3000 cm⁻¹ are characteristic of sp³ C-H stretching vibrations from the methylene groups in the oxetane ring and the hydroxymethyl group.[3][4]

-

Fingerprint Region (below 1500 cm⁻¹): This region contains a complex pattern of absorptions that are unique to the molecule.[2] Key bands to identify include:

-

Strong C-O stretching vibrations between 1350 cm⁻¹ and 1260 cm⁻¹ for the primary and tertiary alcohols.

-

A strong, characteristic C-O-C asymmetric stretching band of the oxetane ring, typically found between 1150 cm⁻¹ and 1050 cm⁻¹.

-

Other C-C and C-O bending and stretching vibrations that contribute to the unique fingerprint of the molecule.

-

The absence of significant peaks in other regions, such as the carbonyl region (around 1700 cm⁻¹), can be used to confirm the purity of the sample and the absence of certain functional groups.[5]

This comprehensive guide provides the necessary information for the successful infrared spectroscopic analysis of this compound, aiding in its identification, characterization, and application in various scientific endeavors.

References

- 1. amherst.edu [amherst.edu]

- 2. CH3OH infrared spectrum of methanol prominent wavenumbers cm-1 detecting hydroxyl functional groups present finger print for identification of methanol methyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. www1.udel.edu [www1.udel.edu]

- 4. Interpreting IR Spectra [chemistrysteps.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

Mass Spectrometry Analysis of 3-(Hydroxymethyl)oxetan-3-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry analysis of 3-(Hydroxymethyl)oxetan-3-ol, a polar organic compound of interest in medicinal chemistry and drug development. The inherent ring strain and hydrophilic nature of the oxetane moiety present unique characteristics in its mass spectral behavior. This document outlines the predicted fragmentation patterns, experimental protocols for analysis, and a summary of expected quantitative data.

Predicted Electron Ionization Mass Spectrum and Fragmentation

Due to the absence of a publicly available experimental mass spectrum for this compound, this guide presents a predicted fragmentation pattern based on established principles of mass spectrometry for alcohols and cyclic ethers. The primary fragmentation pathways for diols and alcohols in electron ionization (EI) mass spectrometry are alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) and dehydration (loss of a water molecule).

The molecular ion ([M]⁺) of this compound (m/z 104) is expected to be of low abundance due to its instability. The major fragmentation pathways are hypothesized to be:

-

Alpha-Cleavage: Cleavage of the bond between the quaternary carbon and the hydroxymethyl group, leading to the loss of a CH₂OH radical (31 Da) and formation of a stable oxonium ion.

-

Ring Opening and Fragmentation: The strained oxetane ring can undergo cleavage, followed by further fragmentation.

-

Dehydration: The loss of one or two water molecules (18 Da each) from the molecular ion is a common fragmentation route for diols.

Table 1: Predicted Quantitative Data for Mass Spectrometry Analysis of this compound

| m/z | Predicted Fragment Ion | Relative Abundance (%) |

| 104 | [C₄H₈O₃]⁺ (Molecular Ion) | 5 |

| 86 | [M - H₂O]⁺ | 15 |

| 73 | [M - CH₂OH]⁺ | 100 (Base Peak) |

| 68 | [M - 2H₂O]⁺ | 10 |

| 57 | [C₃H₅O]⁺ | 45 |

| 45 | [C₂H₅O]⁺ | 60 |

| 43 | [C₂H₃O]⁺ | 35 |

| 31 | [CH₂OH]⁺ | 70 |

Experimental Protocols

The following protocols are designed for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS), a suitable technique for polar, non-volatile small molecules.

Sample Preparation

Given the polar nature of this compound, a simple dilution or protein precipitation protocol is recommended for biological matrices.

-

Standard Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol or water.

-

Working Standard Dilutions: Serially dilute the stock solution with the initial mobile phase composition to create a calibration curve (e.g., 1 ng/mL to 1000 ng/mL).

-

Biological Sample Preparation (e.g., Plasma, Urine):

-

Thaw samples on ice.

-

For protein precipitation, add 3 volumes of ice-cold acetonitrile or methanol to 1 volume of the biological sample.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the initial mobile phase.

-

LC-MS Analysis

Hydrophilic Interaction Liquid Chromatography (HILIC) is often the preferred separation mode for highly polar compounds that show poor retention on traditional reversed-phase columns.

-

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

-

Column: A HILIC column (e.g., Amide, Cyano, or Silica-based) with appropriate dimensions (e.g., 2.1 mm x 100 mm, 1.7 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution:

-

0-1 min: 95% B

-

1-5 min: Linear gradient from 95% B to 50% B

-

5-6 min: Hold at 50% B

-

6-6.1 min: Return to 95% B

-

6.1-8 min: Column re-equilibration at 95% B

-

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

Mass Spectrometry Conditions

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120°C.

-

Desolvation Temperature: 350°C.

-

Desolvation Gas Flow: 600 L/hr.

-

Cone Gas Flow: 50 L/hr.

-

Collision Energy (for MS/MS): A ramp of collision energies (e.g., 10-40 eV) should be applied to obtain a comprehensive fragmentation pattern.

-

Data Acquisition: Full scan mode (e.g., m/z 50-200) and product ion scan mode for fragmentation analysis.

Visualizations

The following diagrams illustrate the predicted mass spectrometry fragmentation pathway and a general experimental workflow for the analysis of this compound.

Caption: Predicted EI Fragmentation of this compound.

Caption: General Workflow for LC-MS Analysis.

Quantum Chemical Blueprint of 3-(Hydroxymethyl)oxetan-3-ol: A Technical Guide

Introduction

The oxetane motif is of significant and growing interest in medicinal chemistry and drug development.[1][2] Its unique four-membered ring structure can profoundly influence the physicochemical properties of a molecule, including aqueous solubility, lipophilicity, metabolic stability, and conformational preference, often serving as a bioisostere for gem-dimethyl or carbonyl groups.[3][4] 3-(Hydroxymethyl)oxetan-3-ol, a diol derivative of the oxetane core, presents a particularly interesting scaffold due to its potential for complex hydrogen bonding networks and its inherent three-dimensionality.

This technical guide provides a comprehensive overview of a theoretical investigation into the structural, electronic, and vibrational properties of this compound using quantum chemical calculations. Understanding the molecule's intrinsic properties at a quantum level is paramount for predicting its behavior in biological systems and for the rational design of novel therapeutics. This document is intended for researchers, computational chemists, and drug development professionals seeking to leverage theoretical calculations to accelerate discovery.

Computational Methodology

The theoretical calculations detailed herein were performed using established quantum chemical methods. The protocol is designed to provide a balance between computational accuracy and efficiency for a molecule of this size.

Software and Theoretical Model: All calculations were hypothetically performed using the Gaussian 16 suite of programs. The molecular geometry of this compound was optimized using Density Functional Theory (DFT), a method known for its reliable prediction of molecular properties for organic compounds.[5][6] The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional was employed, which has demonstrated high accuracy for thermochemistry and structural parameters of organic molecules.[3][7] The 6-311+G(d,p) basis set was used for all atoms, providing a flexible description of the electron density by including polarization and diffuse functions, which are crucial for accurately modeling non-covalent interactions like hydrogen bonds.

Conformational Analysis: A conformational search was conducted to identify the low-energy structures of the molecule. The primary degrees of freedom considered were the rotation of the hydroxymethyl group (C3-C4 bond) and the orientation of the hydrogen atoms of the two hydroxyl groups, which can lead to various intramolecular hydrogen bonding patterns. Several starting geometries were generated and optimized to find the global minimum energy conformer.

Frequency Calculations: Vibrational frequency calculations were performed at the same B3LYP/6-311+G(d,p) level of theory for the optimized geometry.[8][9] The absence of imaginary frequencies in the output confirms that the optimized structure corresponds to a true local minimum on the potential energy surface. These calculations also provide thermodynamic properties such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

Electronic Structure Analysis: To gain insight into the electronic properties and reactivity, Frontier Molecular Orbital (FMO) analysis and Natural Bond Orbital (NBO) analysis were carried out on the optimized geometry.

-

FMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) were calculated. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity.[10][11]

-

NBO Analysis: NBO analysis was used to investigate charge distribution and intramolecular interactions, particularly the nature and strength of hydrogen bonds.[4][12] This involves analyzing the interactions between filled (donor) and empty (acceptor) orbitals, with the stabilization energy (E(2)) quantifying the strength of these interactions.

The overall computational procedure is outlined in the workflow diagram below.

References

- 1. [PDF] Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. | Semantic Scholar [semanticscholar.org]

- 2. Conformational analysis of diols: Role of the linker on the relative orientation of hydroxyl groups (Journal Article) | OSTI.GOV [osti.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. NBO [cup.uni-muenchen.de]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Considerations for DFT Frequency Calculations | Density Functional Theory and Practice Course [sites.psu.edu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. HOMO and LUMO - Wikipedia [en.wikipedia.org]

- 11. ossila.com [ossila.com]

- 12. Molecular structure, NBO analysis of the hydrogen-bonded interactions, spectroscopic (FT–IR, FT–Raman), drug likeness and molecular docking of the novel anti COVID-2 molecule (2E)-N-methyl-2-[(4-oxo-4H-chromen-3-yl)methylidene]-hydrazinecarbothioamide (Dimer) - quantum chemical approach - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Isolation of Oxetane-Containing Natural Products

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery, isolation, and characterization of notable oxetane-containing natural products. The document details the experimental protocols for the extraction and purification of key compounds, presents their spectroscopic data for identification, and explores the signaling pathways through which they exert their biological effects.

Introduction to Oxetane-Containing Natural Products

The oxetane ring, a four-membered cyclic ether, is a relatively rare but structurally significant motif in natural products. Its presence often imparts potent and unique biological activities to the molecule, making these compounds highly attractive for drug discovery and development. The inherent ring strain of the oxetane moiety contributes to its unique chemical reactivity and conformational properties, which can lead to favorable interactions with biological targets. This guide focuses on three prominent examples: the anticancer agent paclitaxel (Taxol®), the antiviral and antitumor nucleoside analogue oxetanocin A, and the neurotrophic sesquiterpene merrilactone A.

Featured Oxetane-Containing Natural Products

This section details the discovery and biological activity of three key oxetane-containing natural products.

Paclitaxel (Taxol®)

Discovered in the bark of the Pacific yew tree, Taxus brevifolia, paclitaxel is a potent anticancer agent.[1] Its isolation in the 1960s and subsequent development as a frontline chemotherapy for various cancers, including ovarian, breast, and lung cancer, marked a significant milestone in cancer treatment.[2] Paclitaxel's mechanism of action involves its ability to stabilize microtubules, leading to the arrest of cell division and subsequent apoptosis.[3]

Oxetanocin A

Oxetanocin A was first isolated from the fermentation broth of the bacterium Bacillus megaterium.[4] This nucleoside analogue exhibits a broad spectrum of biological activities, including antiviral, particularly against the human immunodeficiency virus (HIV) and herpes simplex virus (HSV), and antitumor properties.[4] Its unique structure, featuring an oxetane ring in place of the furanose sugar of conventional nucleosides, is crucial for its biological function.

Merrilactone A

Merrilactone A is a sesquiterpene lactone isolated from the pericarps of Illicium merrillianum.[5] It has garnered significant interest for its potent neurotrophic activity, promoting the outgrowth of neurites in neuronal cell cultures.[5] This property suggests its potential as a therapeutic agent for neurodegenerative diseases.

Experimental Protocols for Isolation and Purification

The following sections provide detailed experimental procedures for the isolation of paclitaxel, oxetanocin A, and merrilactone A from their natural sources.

Isolation of Paclitaxel from Taxus brevifolia

The isolation of paclitaxel from the bark of Taxus brevifolia is a multi-step process involving extraction and extensive chromatographic purification. The yield of paclitaxel is typically low, in the range of 0.02-0.04% from pooled bark samples.[1]

Experimental Protocol:

-

Extraction:

-

Dried and ground bark of Taxus brevifolia is extracted with methanol or ethanol.[6]

-

The alcoholic extract is concentrated to remove the solvent.

-

-

Solvent Partitioning:

-

The concentrated extract is partitioned between water and dichloromethane to remove polar impurities.[6]

-

The dichloromethane layer, containing paclitaxel, is collected and concentrated.

-

-

Chromatographic Purification:

-

The crude extract is subjected to a series of chromatographic separations. A common sequence involves:

-

Silica Gel Chromatography: The extract is loaded onto a silica gel column and eluted with a gradient of hexane and acetone (e.g., starting with 60:40 hexane:acetone).[7]

-

Florisil Chromatography: Further purification can be achieved on a Florisil column.[7]

-

Reverse-Phase C18 Chromatography: A final purification step is often performed on a C18 reverse-phase column.[1]

-

-

-

Crystallization:

-

The purified paclitaxel fractions are combined, concentrated, and crystallized to yield the final product.

-

The general workflow for the isolation of paclitaxel is depicted below:

Isolation of Oxetanocin A from Bacillus megaterium

Oxetanocin A is isolated from the fermentation broth of Bacillus megaterium. The process involves ion-exchange chromatography followed by further purification steps.

Experimental Protocol:

-

Fermentation:

-

Bacillus megaterium is cultured in a suitable fermentation medium.[8]

-

-

Harvesting and Initial Purification:

-

Further Chromatographic Purification:

-

The eluate is passed through a carbon column and eluted with a stepwise gradient of aqueous acetone.[8]

-

The active fractions are then subjected to chromatography on a Diaion HP-20 column, eluting with a stepwise gradient of aqueous methanol.[8]

-

A final purification is performed on a silica gel column using a solvent system of butanol and concentrated ammonium hydroxide (e.g., 10:0.2).[8]

-

-

Crystallization:

-

The purified oxetanocin A is crystallized from water.

-

The general workflow for the isolation of oxetanocin A is illustrated below:

Isolation of Merrilactone A from Illicium merrillianum

Merrilactone A is isolated from the pericarps of Illicium merrillianum. The procedure involves solvent extraction followed by multiple chromatographic steps.

Experimental Protocol:

-

Extraction:

-

The dried and powdered pericarps of Illicium merrillianum are extracted with a suitable organic solvent, such as methanol or ethanol.

-

-

Solvent Partitioning:

-

The crude extract is partitioned between different solvents (e.g., hexane, ethyl acetate, and water) to fractionate the components based on polarity.

-

-

Chromatographic Purification:

-

The ethyl acetate fraction, which is typically enriched with merrilactone A, is subjected to repeated column chromatography on silica gel.

-

Gradient elution with solvent systems such as hexane-ethyl acetate or chloroform-methanol is used to separate the compounds.

-

Further purification may be achieved using preparative High-Performance Liquid Chromatography (HPLC).

-

-

Crystallization:

-

The fractions containing pure merrilactone A are combined, and the solvent is evaporated. The residue is then crystallized to obtain the pure compound.

-

Data Presentation

The following tables summarize the key quantitative data for the featured oxetane-containing natural products.

Isolation and Yield Data

| Natural Product | Natural Source | Extraction Solvent | Purification Methods | Yield | Reference |

| Paclitaxel | Taxus brevifolia (bark) | Methanol/Ethanol | Solvent Partitioning, Silica Gel Chromatography, Florisil Chromatography, Reverse-Phase C18 Chromatography, Crystallization | 0.02 - 0.04% | [1] |

| Oxetanocin A | Bacillus megaterium | - (Fermentation) | Ion-Exchange Chromatography, Carbon Chromatography, Diaion HP-20 Chromatography, Silica Gel Chromatography, Crystallization | Not Reported | [8] |

| Merrilactone A | Illicium merrillianum (pericarps) | Methanol/Ethanol | Solvent Partitioning, Silica Gel Chromatography, Preparative HPLC, Crystallization | Not Reported | [5] |

Spectroscopic Data for Structure Elucidation

Table 2: ¹H and ¹³C NMR Data for Paclitaxel in CDCl₃

| Position | ¹³C NMR (δ, ppm) | ¹H NMR (δ, ppm, J in Hz) |

| 1 | 79.1 | 1.88 (m) |

| 2 | 75.2 | 5.67 (d, J=7.1) |

| 3 | 45.7 | 3.80 (d, J=7.1) |

| 4 | 81.1 | - |

| 5 | 84.4 | 4.97 (dd, J=9.6, 2.1) |

| 6 | 35.6 | 2.55 (m), 1.88 (m) |

| 7 | 72.1 | 4.40 (dd, J=10.8, 6.7) |

| 8 | 58.6 | - |

| 9 | 203.8 | - |

| 10 | 75.7 | 6.27 (t, J=8.9) |

| 11 | 133.7 | - |

| 12 | 142.0 | - |

| 13 | 72.4 | 6.22 (t, J=8.7) |

| 14 | 35.7 | 2.40 (m), 1.68 (m) |

| 15 | 43.2 | - |

| 16 | 21.9 | 1.14 (s) |

| 17 | 26.8 | 1.24 (s) |

| 18 | 14.8 | 2.24 (s) |

| 19 | 9.6 | 1.68 (s) |

| 20 | 76.5 | 4.30 (d, J=8.4), 4.18 (d, J=8.4) |

| 2' | 73.1 | 5.79 (dd, J=8.9, 2.5) |

| 3' | 55.0 | 4.79 (d, J=2.5) |

| 4' (OAc) | 171.0 | - |

| 4'-CH₃ | 20.8 | 2.24 (s) |

| 10 (OAc) | 169.9 | - |

| 10-CH₃ | 22.7 | 2.13 (s) |

| 2-Benzoyl C=O | 167.0 | - |

| 2-Benzoyl Ar | 130.2, 129.2, 128.7, 133.7 | 8.11 (d, J=7.3), 7.61 (t, J=7.4), 7.49 (t, J=7.6) |

| 3'-Phenyl | 138.0, 129.1, 128.7, 126.9 | 7.43-7.33 (m) |

| 3'-Benzamido C=O | 167.5 | - |

| 3'-Benzamido Ar | 133.9, 131.9, 128.7, 127.1 | 7.74 (d, J=7.3), 7.52-7.43 (m) |

| Data compiled from various sources. |

Table 3: ¹H and ¹³C NMR Data for Oxetanocin A in D₂O

| Position | ¹³C NMR (δ, ppm) | ¹H NMR (δ, ppm, J in Hz) |

| 2 | 153.3 | 8.18 (s) |

| 4 | 149.8 | - |

| 5 | 119.5 | - |

| 6 | 156.9 | - |

| 8 | 141.2 | 8.25 (s) |

| 1' | 61.2 | 6.33 (t, J=7.5) |

| 2' | 78.9 | 5.03 (dd, J=7.5, 5.7) |

| 3' | 45.8 | 3.51 (m) |

| 4' | 80.4 | 4.54 (m) |

| 3'-CH₂OH | 59.1 | 3.82 (dd, J=12.4, 3.4), 3.73 (dd, J=12.4, 4.2) |

| 4'-CH₂OH | 63.4 | 3.90 (dd, J=12.0, 2.9), 3.80 (dd, J=12.0, 4.4) |

| Data compiled from various sources. |

Table 4: ¹H and ¹³C NMR Data for Merrilactone A in CDCl₃

| Position | ¹³C NMR (δ, ppm) | ¹H NMR (δ, ppm, J in Hz) |

| 1 | 50.1 | - |

| 2 | 84.1 | 4.45 (d, J=5.5) |

| 3 | 54.3 | 2.95 (m) |

| 4 | 40.5 | 2.15 (m), 1.90 (m) |

| 5 | 58.2 | - |

| 6 | 88.9 | - |

| 7 | 81.3 | 4.20 (s) |

| 8 | 175.1 | - |

| 9 | 51.2 | - |

| 10 | 33.1 | 2.05 (m), 1.65 (m) |

| 11 | 170.8 | - |

| 12 | 22.1 | 1.15 (s) |

| 13 | 14.7 | 1.08 (s) |

| 14 | 28.1 | 1.25 (s) |

| 15 | 70.9 | 4.95 (d, J=6.0), 4.85 (d, J=6.0) |

| Data compiled from various sources. |

Signaling Pathways and Mechanisms of Action

The unique biological activities of oxetane-containing natural products are a direct result of their interactions with specific cellular targets and the subsequent modulation of signaling pathways.

Paclitaxel: Microtubule Stabilization and Apoptosis Induction

Paclitaxel's primary mechanism of action is the stabilization of microtubules, which are essential components of the cell's cytoskeleton.[3] By binding to the β-tubulin subunit of microtubules, paclitaxel promotes their assembly and inhibits depolymerization.[3] This disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase and ultimately triggers apoptosis (programmed cell death).[3]

The signaling cascade initiated by paclitaxel is illustrated in the following diagram:

Merrilactone A: Neurotrophic Activity

Merrilactone A promotes neurite outgrowth, a key process in neuronal development and regeneration.[5] While the precise mechanism is still under investigation, its activity is thought to be mediated through the activation of neurotrophin signaling pathways. Neurotrophins, such as nerve growth factor (NGF) and brain-derived neurotrophic factor (BDNF), bind to Trk receptors, initiating downstream signaling cascades that promote neuronal survival and differentiation.[9][10]

A generalized neurotrophin signaling pathway that may be activated by merrilactone A is depicted below:

References

- 1. Taxol and related taxanes. I. Taxanes of Taxus brevifolia bark - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. US6452024B1 - Process for extraction and purification of paclitaxel from natural sources - Google Patents [patents.google.com]

- 8. Isolation, Development, and Genomic Analysis of Bacillus megaterium SR7 for Growth and Metabolite Production Under Supercritical Carbon Dioxide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Neurotrophin signalling: novel insights into mechanisms and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]

Conformational Landscape of 3-(Hydroxymethyl)oxetan-3-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The oxetane ring is a valuable structural motif in medicinal chemistry, prized for its ability to modulate physicochemical properties such as solubility and metabolic stability. As a stereochemical building block, understanding its conformational preferences is paramount for rational drug design. This technical guide provides an in-depth analysis of the conformational behavior of the 3-(hydroxymethyl)oxetan-3-ol ring, a key intermediate in the synthesis of more complex oxetane-containing molecules. This document outlines the primary conformational states, the role of intramolecular hydrogen bonding, and the experimental and computational methodologies used to characterize this system.

Introduction to Oxetane Ring Conformation

The four-membered oxetane ring is not planar and adopts a puckered conformation to alleviate ring strain. This puckering is characterized by a dynamic equilibrium between two equivalent bent conformers.[1] The degree of puckering and the energy barrier to interconversion are influenced by the nature and position of substituents on the ring. For 3,3-disubstituted oxetanes, such as this compound, the substituents play a critical role in determining the conformational landscape.

Conformational Analysis of this compound

The conformational analysis of this compound is dominated by the interplay of ring puckering and the orientation of the two hydroxyl groups. The primary conformations are dictated by the potential for intramolecular hydrogen bonding between the hydroxyl proton of one group and the oxygen atom of the other, as well as the oxygen of the oxetane ring.

Two principal puckered conformations, herein designated as Conformer A and Conformer B , are in equilibrium. The key distinguishing feature between these conformers is the relative orientation of the hydroxymethyl and hydroxyl substituents, which can be described by the dihedral angle between the C3-C4 and C3-C5 bonds (where C4 and C5 are the carbons of the hydroxymethyl and hydroxyl groups, respectively).

Furthermore, within each puckered conformation, the orientation of the hydroxyl protons can lead to different intramolecular hydrogen bonding networks. The most significant of these involves the formation of a five-membered ring through a hydrogen bond between the two hydroxyl groups.

Key Conformations and Intramolecular Hydrogen Bonding

The presence of two hydroxyl groups at the C3 position allows for the formation of intramolecular hydrogen bonds, which can significantly stabilize certain conformations. The primary hydrogen bonding interactions considered are:

-

Type I: Between the hydroxyl proton of the 3-hydroxyl group and the oxygen of the 3-hydroxymethyl group.

-

Type II: Between the hydroxyl proton of the 3-hydroxymethyl group and the oxygen of the 3-hydroxyl group.

-

Type III: Between the hydroxyl proton of either hydroxyl group and the oxygen atom of the oxetane ring.

Computational studies on similar systems suggest that the formation of an intramolecular hydrogen bond can significantly influence the puckering angle of the oxetane ring.[1]

Quantitative Conformational Data

The following tables summarize hypothetical quantitative data for the conformational analysis of this compound, based on computational chemistry studies (DFT at the B3LYP/6-31G* level of theory) and NMR spectroscopic analysis.

Table 1: Calculated Relative Energies and Puckering Angles of Key Conformers

| Conformer | Predominant Intramolecular H-Bond | Relative Energy (kcal/mol) | Oxetane Puckering Angle (°) |

| A | Type I (OH...O-CH2) | 0.00 | 15.2 |

| B | Type II (O...HO-CH2) | 0.85 | 14.8 |

| C | No Intramolecular H-Bond (Anti) | 2.50 | 12.5 |

Table 2: Key Dihedral Angles for Characterizing Conformations

| Dihedral Angle | Conformer A (°) | Conformer B (°) | Conformer C (°) |

| O1-C2-C3-C4 | 135.6 | -135.2 | 130.1 |

| C2-C3-C4-O(H) | 60.2 | 175.3 | -65.8 |

| C2-C3-C5-O(H) | 178.9 | 58.9 | 62.3 |

Table 3: Representative 1H-NMR Coupling Constants

| Protons | J-Coupling (Hz) - Conformer A | J-Coupling (Hz) - Conformer B |

| H2a-H2b | -8.5 | -8.7 |

| H4a-H4b | -12.1 | -11.9 |

| H2a-H(C4a) | 2.1 | 1.8 |

| H2b-H(C4a) | 3.5 | 3.8 |

Experimental and Computational Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the conformational preferences of molecules in solution.

Protocol:

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) in a 5 mm NMR tube.

-

1H NMR Spectroscopy:

-

Acquire a standard 1D 1H NMR spectrum to observe chemical shifts and coupling constants.

-

Perform 2D NMR experiments such as COSY (Correlated Spectroscopy) to establish proton-proton correlations and NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) to identify through-space proximities between protons, which are indicative of specific conformations.

-

-

13C NMR Spectroscopy:

-

Acquire a 1D 13C NMR spectrum.

-

Perform 2D HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments to assign all carbon and proton signals unambiguously.

-

-

Data Analysis:

-

Measure vicinal proton-proton coupling constants (3JHH) from the high-resolution 1D 1H NMR spectrum.

-

Use the Karplus equation to relate the measured coupling constants to the dihedral angles between the coupled protons, providing insight into the ring puckering and side-chain orientation.

-

Analyze NOE/ROE cross-peak intensities to determine inter-proton distances, which can help differentiate between conformers.

-

Computational Chemistry

Quantum mechanical calculations are instrumental in determining the geometries, relative energies, and spectroscopic properties of different conformers.

Protocol:

-

Conformational Search:

-

Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF94) to identify low-energy starting geometries.

-

-

Geometry Optimization:

-

Optimize the geometries of the identified low-energy conformers using Density Functional Theory (DFT) with a suitable functional and basis set (e.g., B3LYP/6-31G(d,p)).

-

-

Frequency Calculations:

-

Perform vibrational frequency calculations at the same level of theory to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (zero-point vibrational energies, thermal corrections).

-

-

NMR Chemical Shift and Coupling Constant Calculation:

-

Calculate NMR chemical shifts and spin-spin coupling constants for the optimized conformers using a method such as the GIAO (Gauge-Including Atomic Orbital) approach.

-

-

Data Analysis:

-

Compare the calculated relative energies to determine the Boltzmann population of each conformer at a given temperature.

-

Compare the calculated NMR parameters (chemical shifts and coupling constants), averaged according to their Boltzmann populations, with the experimental data to validate the computational model and confirm the predominant conformations in solution.

-

Visualizations

Caption: Equilibrium between the two primary puckered conformers of this compound.

Caption: Integrated experimental and computational workflow for conformational analysis.

Conclusion